2,5-Dichloro-4-methoxypyrimidine
Overview
Description
2,5-Dichloro-4-methoxypyrimidine is a chemical compound with the IUPAC name 2,5-dichloro-4-pyrimidinyl methyl ether . It has a molecular weight of 179 and its InChI code is 1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 . This indicates that the molecule consists of 5 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications
Solid-Liquid Equilibrium Studies
Liu et al. (2010) conducted an experimental study on the solubility of 2,4-dichloro-5-methoxypyrimidine in various solvents like ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane. This research is significant for understanding the physical properties and solubility behavior of pyrimidine derivatives in different solvents, which is crucial for their application in chemical processes and pharmaceutical formulations (Liu et al., 2010).
Synthesis and Process Research
Guo Lei-ming (2012) explored the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drug dasatinib. This research contributes to the understanding of the synthesis processes and optimal conditions for producing pyrimidine derivatives, highlighting their importance in pharmaceutical applications (Guo Lei-ming, 2012).
Isotope Internal Standards in Herbicide Quantitation
Yang Zheng-mi (2014) focused on the synthesis of deuterium-substituted pyrimidine compounds, which are used as isotope internal standards for quantifying herbicide residues in agricultural products. This research underscores the role of pyrimidine derivatives in ensuring the safety and quality of agricultural produce (Yang Zheng-mi, 2014).
Tautomerism and Solvation Studies
Kheifets et al. (2006) investigated the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, focusing on the conditions for stabilizing its zwitterionic tautomer. This research provides insights into the chemical behavior of pyrimidine derivatives, which is important for their use in various chemical and pharmaceutical applications (Kheifets et al., 2006).
Solubility and Thermodynamic Studies
Yao et al. (2017) performed a detailed study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. This research contributes to the fundamental understanding of the thermodynamic properties of pyrimidine derivatives, which is crucial for their application in chemical synthesis and drug formulation (Yao et al., 2017).
Luminescence Properties and Photochemistry
Szabo and Berens (1975) studied the luminescence properties of 4-amino-2-methoxypyrimidine. The findings from this research are important for applications of pyrimidine derivatives in photochemistry and potentially in the development of luminescent materials (Szabo & Berens, 1975).
Synthesis and Antimicrobial Activity
Al-Masoudi et al. (2015) synthesized new pyrimidine derivatives and evaluated their antimicrobial activity. This research is significant for the development of new antimicrobial agents, highlighting the potential of pyrimidine derivatives in medical applications (Al-Masoudi et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding eye contact and ingestion .
Mechanism of Action
Target of Action
Pyrimidine derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding to nucleic acids .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in several biochemical pathways, including dna and rna synthesis, signal transduction, and enzymatic reactions .
Pharmacokinetics
The ADME properties of 2,5-Dichloro-4-methoxypyrimidine suggest high gastrointestinal absorption and blood-brain barrier permeabilityThe compound exhibits a logP value of 2.17, indicating moderate lipophilicity, which can influence its distribution and bioavailability .
Result of Action
Pyrimidine derivatives are known to exert a wide range of biological effects, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-4-methoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in DNA synthesis and repair, making it a potential candidate for anticancer therapies . The compound’s interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by binding to DNA and interfering with transcription processes, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of DNA polymerase, an enzyme crucial for DNA replication . By binding to the active site of DNA polymerase, this compound prevents the incorporation of nucleotides into the growing DNA strand, thereby halting DNA synthesis. Additionally, this compound can activate certain transcription factors that regulate the expression of genes involved in cell cycle arrest and apoptosis . These molecular interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities . Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to induce oxidative stress and damage cellular components . Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, including conjugation with glucuronic acid or sulfate, to enhance their solubility and facilitate excretion . The metabolic flux of this compound and its metabolites can influence their biological activities and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and activity . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Additionally, the compound can also localize to other subcellular compartments, such as the mitochondria, where it can induce mitochondrial dysfunction and apoptosis .
Properties
IUPAC Name |
2,5-dichloro-4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVYHFDDCNERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678474 | |
Record name | 2,5-Dichloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5750-74-3 | |
Record name | 2,5-Dichloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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